Lutetium acetate hydrate

Catalog No.
S12518933
CAS No.
M.F
C6H14LuO7
M. Wt
373.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lutetium acetate hydrate

Product Name

Lutetium acetate hydrate

IUPAC Name

acetic acid;lutetium;hydrate

Molecular Formula

C6H14LuO7

Molecular Weight

373.14 g/mol

InChI

InChI=1S/3C2H4O2.Lu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2

InChI Key

PEIMWIHSDHXBPH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.CC(=O)O.O.[Lu]

Lutetium acetate hydrate, chemically represented as Lutetium(III) acetate hydrate, is a crystalline compound with the formula Lu(CH₃COO)₃·nH₂O, where n typically equals 1 or 4. This compound is a salt formed from lutetium, a rare earth element, and acetic acid. It appears as colorless crystals and is moderately soluble in water . The compound is notable for its ability to form hydrates, which can vary in the number of water molecules associated with each lutetium acetate unit.

  • Neutralization Reactions: It can be synthesized by neutralizing lutetium oxides or hydroxides with acetic acid:
    • Lu2O3+6CH3COOH2Lu CH3COO 3+3H2O\text{Lu}_2\text{O}_3+6\text{CH}_3\text{COOH}\rightarrow 2\text{Lu CH}_3\text{COO }_3+3\text{H}_2\text{O}
    • Lu OH 3+3CH3COOHLu CH3COO 3+3H2O\text{Lu OH }_3+3\text{CH}_3\text{COOH}\rightarrow \text{Lu CH}_3\text{COO }_3+3\text{H}_2\text{O}
  • Reactions with Other Compounds:
    • Reacts with ammonium fluoride to produce lutetium fluoride:
      • Lu CH3COO 3+3NH4FLuF3+3CH3COONH4\text{Lu CH}_3\text{COO }_3+3\text{NH}_4\text{F}\rightarrow \text{LuF}_3+3\text{CH}_3\text{COONH}_4
    • Reacts with phosphoric acid to form lutetium phosphate:
      • Lu CH3COO 3+H3PO4LuPO4+3CH3COOH\text{Lu CH}_3\text{COO }_3+\text{H}_3\text{PO}_4\rightarrow \text{LuPO}_4+3\text{CH}_3\text{COOH} .

Lutetium acetate hydrate can be synthesized through several methods:

  • Neutralization: By reacting lutetium oxide or hydroxide with acetic acid.
  • Direct Reaction: Using gaseous acetic acid or a concentrated acetic acid solution with lutetium oxide .
  • Hydration Process: The compound can also be obtained by crystallization from aqueous solutions containing lutetium salts and acetic acid under controlled conditions.

Interaction studies involving lutetium acetate hydrate focus primarily on its reactivity with other compounds rather than direct biological interactions. Research indicates that it can interact effectively with fluoride ions and phosphates, leading to the formation of various lutetium derivatives. These interactions are significant for applications in materials science and potential biomedical uses .

Several compounds are structurally similar to lutetium acetate hydrate. Here is a comparison highlighting its uniqueness:

Compound NameChemical FormulaSolubilityUnique Characteristics
Lutetium(III) chlorideLuCl₃·nH₂OSoluble in waterUsed in organic synthesis and as a catalyst
Lutetium(III) nitrateLu(NO₃)₃·nH₂OSoluble in waterCommonly used in nuclear medicine
Lutetium(III) sulfateLu₂(SO₄)₃·nH₂OModerately solubleImportant for preparation of other rare earth compounds
Lutetium(III) phosphateLuPO₄InsolubleUsed in ceramics and as a phosphor material

Lutetium acetate hydrate stands out due to its moderate solubility and specific reactivity patterns that facilitate its use in both chemical synthesis and potential medical applications. Its ability to form hydrates also differentiates it from other lutetium salts, which may not exhibit this property .

The primary synthesis pathway for lutetium acetate hydrate involves the neutralization of lutetium oxide (Lu₂O₃) or lutetium hydroxide (Lu(OH)₃) with acetic acid. This reaction proceeds via acid-base chemistry, where lutetium oxide acts as a base to neutralize acetic acid, yielding lutetium acetate and water. The stoichiometric equation for this process is:

$$ \text{Lu}2\text{O}3 + 6\text{CH}3\text{COOH} \rightarrow 2\text{Lu}(\text{CH}3\text{COO})3 + 3\text{H}2\text{O} $$

An alternative formulation using lutetium hydroxide is:

$$ \text{Lu}(\text{OH})3 + 3\text{CH}3\text{COOH} \rightarrow \text{Lu}(\text{CH}3\text{COO})3 + 3\text{H}_2\text{O} $$

Table 1: Reaction Conditions for Neutralization-Based Synthesis

ReactantAcetic Acid ConcentrationTemperatureReaction TimeYield
Lu₂O₃50% aqueous75–100°C7 days85–90%
Lu(OH)₃50–100%60–80°C24–48 hours92–95%

Source highlights that dissolving Lu₂O₃ in 50% acetic acid requires prolonged heating (up to one week) in a steam bath, followed by filtration to remove undissolved residues. The use of concentrated acetic acid accelerates dissolution but necessitates precise temperature control to prevent esterification side reactions. Gaseous acetic acid reactions with Lu₂O₃, though less common, offer anhydrous intermediates but require specialized equipment to manage corrosivity.

Industrial-Scale Production Techniques for High-Purity Formulations

Industrial production of lutetium acetate hydrate prioritizes scalability, reproducibility, and purity ≥99.9%. Companies like Thermo Scientific and Ereztech employ continuous flow reactors to optimize neutralization kinetics while minimizing batch-to-batch variability. Key steps include:

  • Precision Metering: Automated systems deliver lutetium oxide and acetic acid in stoichiometric ratios to prevent excess reactant accumulation.
  • Reactive Crystallization: Supersaturation is achieved through controlled evaporation, promoting homogeneous crystal nucleation.
  • In-Line Spectroscopy: Fourier-transform infrared (FTIR) and X-ray diffraction (XRD) systems monitor acetate coordination and hydrate formation in real time.

Table 2: Industrial Production Parameters

ParameterLaboratory ScaleIndustrial Scale
Reactor Volume0.5–2 L500–2000 L
Purity AssuranceElemental analysisInductively coupled plasma mass spectrometry (ICP-MS)
Throughput10–50 g/hour5–20 kg/hour

Thermo Scientific’s REacton™ grade lutetium acetate hydrate exemplifies industrial rigor, with certifications verifying ≤0.1% transition metal impurities. The anhydrous form is produced via spray drying, where atomized droplets contact hot inert gas to instantaneously remove water.

Recrystallization and Purification Protocols for Hydrate Control

Post-synthesis, recrystallization determines the hydrate form (n = 1 or 4) and removes ionic byproducts. Source outlines a protocol where the crude product is dissolved in minimal deionized water at 75°C, filtered through 0.2 µm membranes, and cooled to 4°C to precipitate crystals. Vacuum drying at 75°C with desiccants like Mg(ClO₄)₂ yields anhydrous Lu(CH₃COO)₃, while ambient drying preserves the tetrahydrate.

Table 3: Hydrate Control Through Drying Conditions

Drying MethodTemperaturePressureHydrate FormWater Content
Vacuum desiccation75°C10–15 kPaAnhydrous≤0.5%
Ambient air drying25°CAtmosphericTetrahydrate18–22%
Freeze drying-50°C0.1 kPaMonohydrate5–8%

Crystal habit modifiers like polyvinylpyrrolidone (PVP) adjust morphology, enhancing flowability for pharmaceutical applications. Final purification involves Soxhlet extraction with ethanol to eliminate residual acetic acid, achieving ≤50 ppm acidity.

Coordination Chemistry in Lanthanide-Based Metal-Organic Frameworks

Lutetium acetate hydrate demonstrates exceptional coordination chemistry properties in the formation of lanthanide-based metal-organic frameworks, serving as an effective alternative precursor to traditional nitrate salts [3] [29]. The acetate ligands in lutetium acetate hydrate participate in bridging coordination modes, facilitating the assembly of hexanuclear cluster nodes characteristic of rare-earth metal-organic frameworks [3] [4]. Research has established that lutetium acetate precursors successfully generate metal-organic framework structures with identical topologies to those produced using conventional nitrate precursors [3] [29].

The coordination environment of lutetium in acetate-derived metal-organic frameworks involves nine-fold coordination with a mono-capped square-antiprismatic geometry [18]. Structural studies reveal that lutetium-oxygen distances systematically decrease due to lanthanide contraction effects, with different coordination modes of acetate ligands exhibiting varying bond lengths [18]. The synthesis of lutetium-based metal-organic frameworks from acetate precursors demonstrates enhanced safety profiles and improved handling characteristics compared to nitrate-based syntheses [3].

Investigation of lutetium acetate coordination chemistry in metal-organic framework synthesis reveals that the compound readily forms stable complexes with terephthalic acid ligands under solvothermal conditions [3] [12]. The resulting framework structures exhibit excellent porosity characteristics, with surface areas ranging from 760 to 1030 square meters per gram depending on synthesis conditions [3]. Temperature-dependent studies demonstrate that lutetium metal-organic frameworks can exist as supramolecular isomers, with different structural topologies formed at varying synthesis temperatures [12].

Table 2.2: Lutetium Metal-Organic Framework Properties from Acetate Precursors

Framework PropertyNitrate PrecursorAcetate PrecursorImprovement FactorSource
Surface Area (m²/g)10601030Comparable [3]
Pore Volume (cm³/g)0.430.42Equivalent [3]
Synthesis SafetyModerateEnhancedHigher [3]
Yield with WaterVariableUp to 50%Improved [3]
Handling EaseStandardSuperiorBetter [3]

The mechanistic pathway for metal-organic framework formation from lutetium acetate involves initial ligand exchange followed by cluster assembly and framework propagation [3] [18]. Acetate ligands function as both bridging and terminal ligands during the assembly process, with some acetate groups remaining as capping ligands in the final structure [3]. Spectroscopic analysis confirms the presence of dimethylammonium counterions in frameworks synthesized from acetate precursors, contributing to enhanced surface area properties [3].

Advanced coordination studies reveal that lutetium acetate participates in the formation of non-linear one-dimensional coordination polymers with unequal rare-earth distances along crystallographic axes [18]. The structural evolution within lutetium acetate coordination compounds demonstrates systematic changes in bond lengths and coordination geometries as functions of synthesis conditions [18]. Research indicates that hydrogen bonding interactions between acetate ligands and solvent molecules significantly influence the final framework topology and stability [18].

Photodynamic Therapy Sensitizers Through Phthalocyanine Complexation

Lutetium acetate hydrate serves as a crucial starting material for synthesizing lutetium phthalocyanine complexes that function as highly effective photosensitizers in photodynamic therapy applications [7] [10]. The complexation process involves the coordination of lutetium from acetate precursors with phthalocyanine macrocycles, resulting in mono-phthalocyanine complexes with optimal photophysical properties [7] [14]. Research demonstrates that lutetium phthalocyanine complexes derived from acetate precursors exhibit singlet oxygen quantum yields of 0.32 to 0.57, indicating excellent photosensitizing capabilities [7] [10].

The photophysical characteristics of lutetium phthalocyanine complexes include absorption maxima at 675 and 685 nanometers with corresponding red-shifted fluorescence emissions at 704 and 721 nanometers [7]. Fluorescence lifetime measurements reveal values of 2.24 and 3.27 nanoseconds for different substituted lutetium phthalocyanine variants [7]. The synthesis methodology involves template fusion of phthalonitrile precursors with lutetium acetate under controlled temperature conditions, typically exceeding 200 degrees Celsius [14].

Comparative studies between mono-phthalocyanine and double-decker lutetium complexes demonstrate that mono-phthalocyanine structures exhibit superior photosensitizing efficiency [10]. The singlet oxygen generation capability of lutetium mono-phthalocyanine complexes significantly exceeds that of metal-free phthalocyanines, with quantum yields increasing from 0.04 for metal-free systems to 0.57 for lutetium complexes [10]. Electrochemical analysis reveals characteristic reduction potentials that support the intrinsic radical nature of lutetium double-decker phthalocyanine systems [10].

Table 2.3: Photophysical Properties of Lutetium Phthalocyanine Complexes

Complex TypeAbsorption λmax (nm)Fluorescence λmax (nm)Lifetime (ns)Singlet O₂ YieldSource
LuPc Non-peripheral6757042.240.32 [7]
LuPc Peripheral6857213.270.35 [7]
LuPc Mono-ring---0.57 [10]
LuPc₂ Double-decker---0.14 [10]
Metal-free H₂Pc---0.04 [10]

The mechanism of photosensitizer action involves the absorption of light by lutetium phthalocyanine complexes followed by intersystem crossing to triplet states and subsequent energy transfer to molecular oxygen [32] [36]. This process generates singlet oxygen species that initiate oxidative damage in target cells through Type II photodynamic mechanisms [32] [37]. Research indicates that lutetium phthalocyanine complexes maintain excellent photostability compared to other lanthanide phthalocyanine systems [34] [35].

Advanced synthesis methods for lutetium phthalocyanine complexes involve the modification of known synthetic procedures to accommodate the large ionic radius of lutetium while maintaining high yields [14]. The resulting complexes demonstrate enhanced solubility compared to metal-free phthalocyanines, facilitating their application in biomedical photodynamic therapy systems [14]. Structural characterization confirms the successful coordination of lutetium ions within phthalocyanine macrocycles through infrared spectroscopy and mass spectrometric analysis [14].

Template Agent for Supramolecular Polymer Architectures

Lutetium acetate hydrate functions as an effective template agent in the construction of supramolecular polymer architectures, facilitating controlled assembly processes through coordination interactions [19] [22]. The templating mechanism involves the coordination of lutetium centers with organic ligands, creating organized structures that direct polymer chain organization and morphology [19]. Research demonstrates that lanthanide coordination polymers synthesized using lutetium acetate templates exhibit distinct structural topologies depending on synthesis conditions [19].

The template synthesis approach utilizing lutetium acetate involves hydrothermal reaction conditions where lutetium salts coordinate with organic ligands such as 2-hydroxynicotinic acid to form one-dimensional and two-dimensional coordination polymers [19]. Structural analysis reveals that lutetium-templated systems can generate infinite lutetium-oxygen-lutetium chain structures in one-dimensional arrangements or more complex lattice structures in two-dimensional configurations [19]. The addition of templating agents such as sodium trimethylacetate significantly influences the final polymer architecture [19].

Supramolecular polymer formation templated by lutetium acetate demonstrates remarkable control over polymer morphology and properties [21] [22]. The templating process enables the formation of oriented monomer arrangements within confined spaces, leading to living supramolecular polymerization mechanisms [11]. Research indicates that lutetium-based templates can facilitate the transformation of spherical aggregates into rectangular supramolecular polymer structures with increased molecular weights [11].

Table 2.4: Lutetium-Templated Supramolecular Polymer Characteristics

Template ConditionPolymer DimensionStructure TypeYield EnhancementStabilitySource
No additives1DLinear chainsStandardModerate [19]
With sodium acetate2DLattice networksEnhancedHigh [19]
HydrothermalVariableComplexOptimalSuperior [19]
Confined assemblyOrientedRectangularMaximumExcellent [11]

The coordination chemistry of lutetium in supramolecular templating involves the formation of bridging acetate ligands that create supramolecular clumps with defined geometries [22]. Crystallographic studies reveal that lutetium acetate complexes adopt monoclinic space group arrangements with specific coordination numbers and bond angles [22]. The hexagonal geometry of central lutetium metal ions in template structures contributes to the formation of stable supramolecular architectures [22].

Advanced templating strategies employing lutetium acetate demonstrate the ability to control supramolecular polymer growth through living polymerization mechanisms [11] [21]. The template-directed assembly process involves the initial formation of metastable living supramonomers that subsequently undergo seed-induced polymerization to generate extended polymer structures [11]. Research findings indicate that lutetium-templated supramolecular polymers exhibit reversible assembly properties and can be prepared at low concentrations with maintained structural integrity [11].

The electronic structure of lutetium acetate hydrate has been extensively investigated through density functional theory calculations, revealing fundamental insights into the bonding mechanisms that govern lanthanide coordination chemistry. Lutetium, with its completely filled 4f¹⁴ electronic configuration, presents unique challenges for theoretical modeling due to the strong relativistic effects and lanthanide contraction that characterize the heaviest members of the rare earth series [1] [2].

Computational studies utilizing the hybrid B3LYP functional with 6-31G(d,p) basis sets have demonstrated that lutetium coordination complexes exhibit predominantly ionic bonding character, with limited covalent contributions from the filled f-orbitals [3] [4]. The complete occupation of the 4f shell in lutetium(III) eliminates the possibility of traditional f-orbital participation in bonding through electron donation or back-donation mechanisms. This contrasts sharply with earlier lanthanides and actinides, where partially filled f-orbitals can engage in more covalent interactions with ligand π* orbitals [5] [6].

Time-dependent density functional theory investigations have revealed that energy transfer processes in lutetium complexes occur through mixing of ligand π* orbitals with higher-energy 5d orbitals rather than the filled 4f manifold [7]. The absence of accessible f-orbital states for back-bonding necessitates alternative pathways for electronic communication between the metal center and coordinated ligands. In acetate coordination, the carboxylate π* orbitals can interact weakly with lutetium 5d and 6s orbitals, but these interactions are significantly weaker than those observed in transition metal complexes [8] [9].

Crystal field calculations incorporating relativistic effects have shown that the lanthanide contraction, which reduces the ionic radius of lutetium(III) to 0.861 Å, creates a highly charged, compact metal center that induces strong electrostatic interactions with coordinating ligands [10] [1]. The small ionic radius results in coordination numbers that are typically lower than those observed for the lighter lanthanides, with lutetium acetate hydrate complexes exhibiting coordination numbers between 6 and 7 in the solid state [11].

Comparative density functional theory studies across the lanthanide series have demonstrated that lutetium complexes consistently show the weakest metal-ligand orbital mixing and the most ionic bonding character [12]. The filled f-shell configuration eliminates the crystal field stabilization effects that can contribute to bonding in partially filled f-systems. Consequently, the coordination geometry and stability of lutetium acetate hydrate are governed primarily by electrostatic interactions and steric constraints rather than orbital overlap considerations [13] [3].

Energy Transfer Mechanisms in Photoluminescent Systems

The photoluminescent properties of lutetium-containing systems arise from complex energy transfer mechanisms that differ fundamentally from those observed in other lanthanide complexes due to the unique electronic structure of lutetium(III). Unlike lanthanides with partially filled f-orbitals, lutetium lacks accessible f-f electronic transitions, necessitating alternative pathways for luminescence generation [14] [15].

Experimental investigations utilizing time-resolved photoluminescence spectroscopy have identified two primary energy transfer mechanisms in lutetium coordination complexes: antenna effect sensitization through organic ligands and charge transfer band excitation [16] [17]. In lutetium acetate systems containing aromatic chromophores, energy transfer occurs through a multi-step process involving initial ligand excitation to singlet excited states, followed by intersystem crossing to triplet manifolds, and subsequent energy migration to lutetium-centered states [7] [18].

The antenna effect in lutetium complexes operates through intramolecular energy transfer with rate constants ranging from 10⁶ to 10⁹ s⁻¹, depending on the spatial arrangement and electronic coupling between donor and acceptor sites [16]. Unlike other lanthanides where energy transfer occurs directly to f-orbital excited states, lutetium systems require population of higher-energy charge transfer states or ligand-to-metal charge transfer bands [14] [17].

Förster energy transfer mechanisms have been characterized in lutetium complexes through determination of critical transfer distances and spectral overlap integrals. Studies of europium-lutetium mixed systems have revealed Förster radii of approximately 68 Å for energy transfer between lanthanide centers, with rate constants approaching 10⁹ M⁻¹s⁻¹ under optimal spectral overlap conditions [19]. The efficiency of energy transfer is governed by the R₀⁻⁶ distance dependence characteristic of dipole-dipole interactions.

Dexter energy transfer, operating through exchange interactions over shorter distances of 2.5-4 Å, has been identified as an important mechanism in densely packed lutetium coordination environments [19]. This through-bond energy transfer process requires direct orbital overlap between donor and acceptor species and exhibits much lower rate constants of approximately 10⁶ M⁻¹s⁻¹ compared to Förster transfer.

The unique photophysical properties of lutetium have been exploited in the development of ratiometric oxygen sensing systems, where the absence of paramagnetic effects allows for balanced phosphorescence and fluorescence emissions [14]. In lutetium-containing sinoporphyrin systems, phosphorescence-to-fluorescence ratios of approximately unity enable precise oxygen concentration measurements with detection limits below 0.5 μM [14].

Computational modeling of energy transfer dynamics using time-dependent density functional theory has revealed that the energy gap between ligand excited states and lutetium-centered acceptor levels governs the efficiency of sensitization processes [7] [17]. The large energy differences typically encountered in lutetium systems result in reduced energy transfer efficiencies compared to other lanthanides with more accessible f-orbital manifolds.

Computational Modeling of Lanthanide-Acetate Coordination Behavior

Comprehensive computational investigations of lanthanide acetate coordination have provided detailed insights into the structural preferences, bonding patterns, and thermodynamic stability of lutetium acetate hydrate complexes. Large-scale density functional theory simulations incorporating up to thousands of atoms have enabled accurate modeling of extended coordination environments and solvation effects [13] [20].

Molecular dynamics simulations utilizing classical force fields parameterized from density functional theory calculations have revealed the dynamic behavior of lutetium acetate systems in aqueous solution [20] [21]. These studies demonstrate that lutetium(III) exhibits rapid ligand exchange kinetics in aqueous environments, with water molecules in the first coordination sphere exchanging on timescales of nanoseconds to microseconds [20].

The coordination behavior of lutetium in acetate-containing solutions has been investigated through quantum mechanical cluster models that incorporate explicit solvation shells and bulk solvent effects [20]. Energy decomposition analysis reveals that electrostatic interactions dominate the binding energy in lutetium acetate complexes, accounting for approximately 60-70% of the total interaction energy, while polarization and charge transfer contributions are significantly smaller [20].

Ab initio crystal field calculations have been employed to determine the electronic structure and magnetic properties of lutetium coordination complexes [10] [4]. These investigations utilize complete active space self-consistent field methods with subsequent perturbative corrections to account for dynamic electron correlation effects. The results demonstrate that lutetium complexes exhibit diamagnetic behavior due to the closed-shell f¹⁴ configuration, with no unpaired electrons available for magnetic interactions [10].

Comparative studies across the lanthanide series using the RM1 semiempirical quantum chemical method have achieved systematic accuracy levels of approximately 3% for lutetium complex geometries when validated against crystallographic structures [22] [23]. These calculations have been applied to over 126 lutetium coordination complexes, enabling the development of predictive models for complex stability and structure [22].

The influence of the lanthanide contraction on coordination behavior has been quantified through systematic computational analysis of bond lengths and coordination numbers across the series [24] [1]. For lutetium acetate complexes, the calculations predict Lu-O bond distances in the range of 2.2-2.4 Å, consistent with experimental crystallographic data [11] [25].

Thermodynamic modeling of lutetium acetate complexation has been performed using implicit solvation models combined with explicit coordination sphere calculations [20] [26]. These studies predict formation constants for lutetium acetate complexes that correlate well with experimental calorimetric measurements, with typical stability constants on the order of 10³-10⁴ M⁻¹ for monodentate acetate coordination [27] [28].

Advanced computational methods incorporating relativistic effects have been essential for accurate modeling of lutetium coordination chemistry [13] [12]. The substantial relativistic stabilization of the 6s and 6p orbitals in lutetium results in significant deviations from non-relativistic predictions, particularly in the calculation of ionization energies and electron affinities [13].

Machine learning approaches combined with density functional theory have been employed to accelerate the screening of lutetium coordination environments for specific applications [9]. These methods enable rapid prediction of coordination geometries and stability trends across large chemical spaces, facilitating the rational design of lutetium-based materials for technological applications [9].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

373.01473 g/mol

Monoisotopic Mass

373.01473 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types